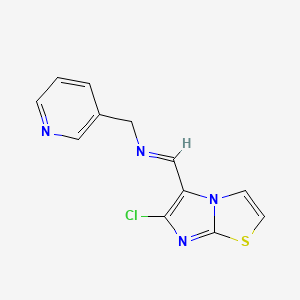 (6-cloroimidazo[2,1-b][1,3]tiazol-5-il)metilenmetanamina CAS No. 241132-70-7"
>
(6-cloroimidazo[2,1-b][1,3]tiazol-5-il)metilenmetanamina CAS No. 241132-70-7"
>
N-(6-cloroimidazo[2,1-b][1,3]tiazol-5-il)metilenmetanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine is a useful research compound. Its molecular formula is C12H9ClN4S and its molecular weight is 276.74. The purity is usually 95%.
BenchChem offers high-quality N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agonista del receptor 5-HT6
Este compuesto se ha identificado como un agonista potente, selectivo y de administración oral del receptor 5-HT6 . Tiene una alta afinidad y es un potente agonista completo (5-HT6 Ki = 2 nM, EC50 = 6.5 nM, Emax = 95.5%) . Esta aplicación podría ser significativa en el campo de la neurociencia, ya que los receptores 5-HT6 están involucrados en procesos cognitivos, incluido el aprendizaje y la memoria.
Aumento de los niveles de GABA
Se ha demostrado que el compuesto aumenta los niveles de GABA en la corteza frontal de rata . El GABA es un neurotransmisor inhibitorio principal en el cerebro, y las alteraciones en la señalización del GABA están implicadas en una variedad de trastornos neurológicos, incluidos la ansiedad, la depresión y la epilepsia.
Posible tratamiento para los trastornos obsesivo-compulsivos
El compuesto es activo en el modelo de polidipsia inducida por el horario para los trastornos obsesivo-compulsivos . Esto sugiere que podría utilizarse potencialmente en el tratamiento de los trastornos obsesivo-compulsivos.
Aplicaciones de química verde
El compuesto se puede obtener simultáneamente con otros compuestos mediante la reacción de Biginelli utilizando un protocolo verde y reduciendo el tiempo de reacción . Esta aplicación es significativa en el campo de la química verde, que busca reducir el impacto ambiental de los procesos químicos.
Síntesis de 3,4-dihidropirimidin-2(1H)-onas y 1,4-dihidropiridinas
El compuesto se puede utilizar en la síntesis de 3,4-dihidropirimidin-2(1H)-onas y 1,4-dihidropiridinas . Estos andamios moleculares tienen una amplia gama de actividades biológicas, incluidos efectos antitumorales, antihipertensivos y antituberculosos .
Aplicaciones cardiovasculares
El compuesto, cuando se incorpora en 1,4-dihidropiridinas, puede tener aplicaciones cardiovasculares . Esto es significativo, ya que las enfermedades cardiovasculares son una de las principales causas de muerte en todo el mundo.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound and its physicochemical properties.
Mode of Action
The compound might bind to its target, causing a conformational change that alters the target’s activity. This could result in the inhibition or activation of the target, depending on the nature of the interaction .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physicochemical properties. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and mode of action. This could range from changes in cellular signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at specific pH levels or temperatures .
Análisis Bioquímico
Biochemical Properties
N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction context. For example, it may bind to the active site of certain enzymes, altering their catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, this compound has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may activate or inhibit specific signaling cascades, resulting in altered transcriptional activity and metabolic flux. These effects can influence cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. By binding to these targets, the compound can inhibit or activate their function, leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes. It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s activity, stability, and excretion, ultimately affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of the compound can affect its interactions with target biomolecules and its overall efficacy in modulating cellular processes.
Subcellular Localization
The subcellular localization of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Propiedades
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(pyridin-3-ylmethyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-11-10(17-4-5-18-12(17)16-11)8-15-7-9-2-1-3-14-6-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKGVDKTXLBNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=CC2=C(N=C3N2C=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2525910.png)
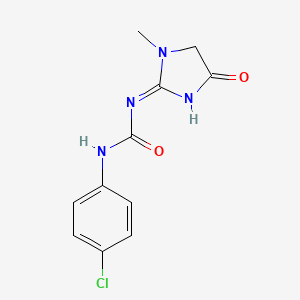
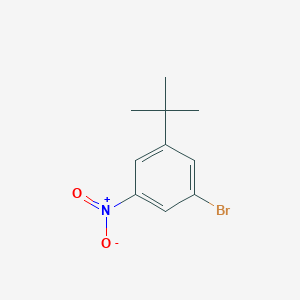

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2525915.png)

![5-ethyl-3-oxo-N,2-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525918.png)


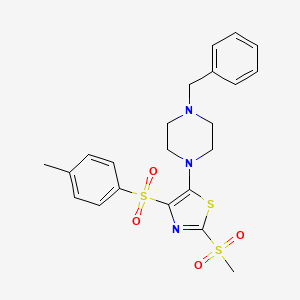
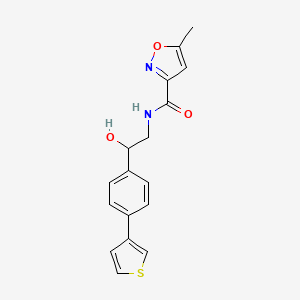
![2-Bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2525929.png)
